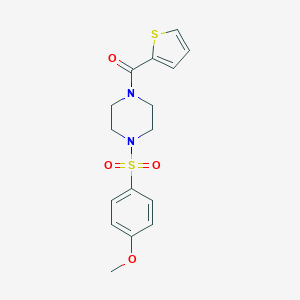
1'-(3-phenylpropyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)-4,1’-bipiperidine is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a bipiperidine core with a phenylpropyl group attached, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-4,1’-bipiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 1-benzylpiperidine by reacting piperidine with benzyl chloride.
Step 2: Alkylation of 1-benzylpiperidine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of 1-(3-Phenylpropyl)-4,1’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.
化学反应分析
Types of Reactions: 1-(3-Phenylpropyl)-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the
属性
分子式 |
C19H30N2 |
|---|---|
分子量 |
286.5 g/mol |
IUPAC 名称 |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
InChI 键 |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B249083.png)

